9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the triazoloquinazolinone family, characterized by a fused triazole-quinazolinone scaffold. The 2-nitrophenyl substituent at position 9 distinguishes it from analogs, imparting unique electronic and steric properties. Key spectroscopic data from IR and NMR analyses () include:
- IR (KBr): 3444 cm⁻¹ (N-H stretch), 1643 cm⁻¹ (C=O), 1357 cm⁻¹ (NO₂ asymmetric stretch).
- ¹H NMR (DMSO-d₆): δ 1.88–1.99 (m, CH₂), 7.30–7.86 (m, aromatic protons), 11.32 (s, NH).
- ¹³C NMR: Signals at δ 21.1 (CH₂), 149.0 (C-NO₂), and 193.9 (C=O).
The compound is synthesized via multicomponent reactions (MCRs) under solvent-free or catalytic conditions, as detailed in and .
Properties
IUPAC Name |
9-(2-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-12-7-3-5-10-13(12)14(19-15(18-10)16-8-17-19)9-4-1-2-6-11(9)20(22)23/h1-2,4,6,8,14H,3,5,7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDULVALUAHOSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with a suitable triazole derivative in the presence of a cyclizing agent. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Probes: The compound can be used as a fluorescent probe for detecting metal ions such as iron (Fe³⁺) in biological samples.
Pharmacological Studies: It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of triazoloquinazoline derivatives.
Mechanism of Action
The mechanism of action of 9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of histone acetyltransferase PCAF, leading to the suppression of cancer cell growth . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a. 9-(4-Hydroxyphenyl)-6,6-dimethyl analog ()
- Substituent: 4-Hydroxyphenyl (electron-donating group).
- Synthesis: Uses NGPU catalyst, achieving 94% yield in 10 minutes.
- Key Data: IR shows O-H stretch at 3381 cm⁻¹; NMR confirms methyl groups (δ 1.03, CH₃) and hydroxyl proton (δ 10.76, NH).
- Advantage: Superior catalytic efficiency compared to previous methods (Table 6 in ).
b. 9-(4-Chlorophenyl)-tetrazolo[5,1-b]quinazolinone ()
- Substituent: 4-Chlorophenyl (electron-withdrawing group).
- Synthesis: p-TSA-catalyzed MCR under solvent-free conditions (80°C, 10 min, 85% yield).
- Key Difference: Tetrazole ring replaces triazole, altering π-conjugation and solubility.
c. 9-(4-Nitrophenyl)-tetrazoloquinazolinone ()
- Substituent: 4-Nitrophenyl (para-nitro group).
- Synthesis: Solventless MCR with 5-aminotetrazole and benzaldehyde derivatives.
- Steric/Electronic Effects: Para-nitro substitution avoids steric hindrance, unlike the ortho-nitro group in the target compound.
Core Scaffold Modifications
a. Benzimidazoloquinazolinones ()
- Structure: Benzimidazole fused with quinazolinone.
- Synthesis: Catalyzed by sulfamic acid or molecular iodine ().
- Reactivity: Lower electrophilicity at the carbonyl group compared to triazolo analogs.
b. Tetrazolo[5,1-b]quinazolinones ()
- Structure: Tetrazole ring fused at positions 5,1-b.
- Synthesis: Requires 5-aminotetrazole and cyclohexane-1,3-dione ().
- Applications: Limited pharmacological data but explored as intermediates in heterocyclic chemistry.
Pharmacological and Functional Comparisons
- Target Compound: No direct pharmacological data reported. Structural analogs like 5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one () show RXFP4 agonist activity (EC₅₀ = 0.3 μM in cAMP assays).
- Electron-Withdrawing vs. Hydroxyl/methoxy groups increase solubility but may reduce metabolic stability.
- Tetrazole vs. Triazole Cores: Tetrazoles exhibit higher acidity (pKa ~4.9) due to the additional nitrogen, affecting bioavailability.
Biological Activity
9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. The details of these synthetic pathways are crucial for understanding how the compound can be produced in a laboratory setting.
General Synthetic Pathway
- Starting Materials : The synthesis often begins with nitrophenyl derivatives and triazole precursors.
- Reaction Conditions : Common methods include microwave-assisted synthesis or conventional heating in solvents like ethanol or glycol.
- Purification : Post-synthesis purification is usually done via recrystallization or chromatography to obtain the desired product in high purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various derivatives of triazoloquinazolinones, including our compound of interest.
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed using various cancer cell lines to evaluate the effectiveness of this compound:
These results indicate significant cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It has been suggested that it can cause cell cycle arrest at specific phases, thereby inhibiting proliferation.
Other Biological Activities
Beyond anticancer properties, compounds related to this triazoloquinazolinone framework have shown:
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain studies suggest potential anti-inflammatory mechanisms that could be beneficial in treating inflammatory diseases.
Study 1: Cytotoxicity Against MCF-7 Cells
A detailed study conducted on MCF-7 cells demonstrated that this compound exhibited an IC50 value of 14.5 μM. This suggests a potent cytotoxic effect compared to standard chemotherapeutics like doxorubicin.
Study 2: Inhibition of Tumor Growth in Vivo
In vivo studies using animal models have shown that treatment with this compound significantly reduces tumor size compared to control groups. This highlights its potential as a therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of precursors like 2-aminobenzimidazole with substituted aldehydes or ketones. Key strategies include:
- Microwave-assisted synthesis (reduces reaction time to 30–60 minutes with yields >90%) .
- Copper-catalyzed one-pot reactions (e.g., Cu@HAP@KIT-6 nanocatalyst achieves 88–97% yields under mild conditions) .
- Green chemistry approaches using ionic liquids (e.g., PEG-400 under microwave irradiation) to eliminate toxic solvents .
- Reagent optimization : Acetic acid reflux for high-purity products .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Time | Reference |
|---|---|---|---|---|
| Microwave-assisted | None | 90–97 | 30 min | |
| Copper-catalyzed | Cu@HAP@KIT-6 | 88–97 | 2–4 h | |
| Ionic liquid-mediated | PEG-400 | 80–85 | 1–2 h |
Q. How can researchers confirm structural integrity post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze proton environments (e.g., δ 1.01–7.69 ppm for methyl, aromatic, and NH groups) .
- IR : Identify carbonyl (C=O, ~1636 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) .
- TLC/HPLC : Monitor reaction progress and purity (>95%) .
Q. What initial biological screening approaches are recommended?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus .
- Enzyme inhibition : Fluorescence-based cAMP assays for receptor targeting (e.g., RXFP4) .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Cross-validation : Use orthogonal assays (e.g., cAMP accumulation + ERK phosphorylation for receptor activity) .
- Structural analogs : Compare activity trends (e.g., 2-nitrophenyl vs. chlorophenyl substituents) .
- Assay standardization : Control pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with RXFP4 (e.g., hydrogen bonds with Ser⁵⁰² and hydrophobic contacts with Phe³⁹⁸) .
- SAR analysis : Correlate substituent effects (e.g., nitro groups enhance lipophilicity and target affinity) .
- MD simulations : Assess binding stability over 100 ns trajectories using GROMACS .
Q. How can reaction conditions be optimized for scalability and green chemistry?
- Methodological Answer :
- Catalyst reusability : Test NGPU catalyst over 6 cycles with <5% yield drop .
- Solvent-free synthesis : Use microwave irradiation to reduce waste .
- Flow chemistry : Scale up one-pot reactions in continuous reactors .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, stability)?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., hydroxyl or methoxy) to enhance aqueous solubility .
- Prodrug design : Mask nitro groups as esters for improved bioavailability .
- Stability testing : Conduct stress studies under UV light, heat (40–60°C), and pH 3–9 .
Q. How to determine enantiomeric purity and chirality effects?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak® columns with hexane/ethanol eluents (e.g., >99% ee for (9S)-isomers) .
- Circular dichroism (CD) : Compare optical rotation with racemic mixtures .
- Biological evaluation : Test enantiomers in receptor-binding assays (e.g., RXFP4 vs. RXFP3 selectivity) .
Q. How to address stability issues under varying storage conditions?
- Methodological Answer :
- Analytical monitoring : Use HPLC to detect degradation products (e.g., nitro reduction or hydrolysis) .
- Lyophilization : Stabilize as a lyophilized powder at -20°C .
- Excipient screening : Add antioxidants (e.g., ascorbic acid) to prevent oxidation .
Q. How to design derivatives with enhanced target selectivity?
- Methodological Answer :
- Fragment-based design : Replace 2-nitrophenyl with bioisosteres (e.g., pyridyl) to reduce off-target effects .
- Free-energy perturbation (FEP) : Calculate binding energy differences for substituent modifications .
- In vivo validation : Test lead compounds in zebrafish models for toxicity and efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
